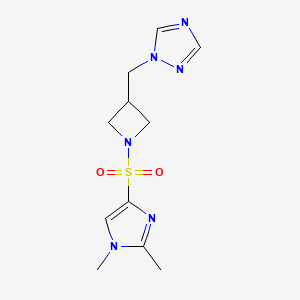
6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one” is a chemical compound . It has a molecular weight of 220.24 .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorine atom, a piperidin-4-yl group, and an isoindol-1-one group . The InChI code for this compound is1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 220.24 . The exact boiling point is not specified .Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution and Reaction Mechanisms
The reaction of piperidine with 1,2,4-trinitrobenzene or o-dinitrobenzene in benzene leads to the formation of 2,4-dinitro-1-piperidinobenzene or 2-nitro-1-piperidinobenzene, respectively. This process does not undergo base catalysis and shows second-order kinetics, suggesting an addition–elimination mechanism with rapid expulsion of the nitro-group from the intermediate. This study aids in understanding the nucleophilic aromatic substitution mechanisms involving similar compounds (Pietra & Vitali, 1972).
Fluorescent Chemosensors Development
4-Methyl-2,6-diformylphenol (DFP) serves as a crucial fluorophoric platform for creating chemosensors to detect various analytes, including metal ions and neutral molecules. This highlights the potential of incorporating fluoro-functional groups into complex molecules for developing sensitive and selective chemical sensors (Roy, 2021).
Polymers from Renewable Resources
Research into 1,4:3,6-dianhydrohexitols, derived from renewable cereal-based polysaccharides, for polymer synthesis emphasizes the non-toxic and biodegradable nature of such materials. This demonstrates the application of fluorinated compounds in enhancing the properties of polymers derived from natural resources, promoting sustainability in material science (Fenouillot et al., 2010).
Fluoroalkylation in Aqueous Media
The development of fluoroalkylation methods that operate in water or aqueous media underscores the environmental benefits of incorporating fluorinated groups into organic compounds. Such methodologies aim to reduce the ecological impact of chemical syntheses while enabling the efficient introduction of fluorinated groups, showcasing an application in green chemistry (Song et al., 2018).
Therapeutic Uses of Piperazine Derivatives
Piperazine, a molecule found in various drugs, highlights the importance of nitrogen-containing heterocycles in medicinal chemistry. The versatility of piperazine derivatives across a wide range of therapeutic applications, including their roles in antipsychotic, antidepressant, and anticancer agents, reflects the utility of incorporating nitrogen and fluorine atoms into pharmaceutical compounds (Rathi et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
6-fluoro-2-piperidin-4-yl-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-10-2-1-9-8-16(13(17)12(9)7-10)11-3-5-15-6-4-11/h1-2,7,11,15H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGBEHQXBBNZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2654492.png)
![N-(5-chloro-2-methoxyphenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2654495.png)
![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2654496.png)



![1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B2654503.png)


![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2654506.png)
![8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654507.png)
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide](/img/structure/B2654509.png)